REACTION_CXSMILES
|
Br[CH2:2][C:3]1[CH:8]=[CH:7][C:6]([C:9]([O:11][CH3:12])=[O:10])=[CH:5][C:4]=1[F:13].[P:14]([O:21]CC)([O:18][CH2:19][CH3:20])[O:15][CH2:16][CH3:17]>>[CH2:16]([O:15][P:14]([CH2:2][C:3]1[CH:8]=[CH:7][C:6]([C:9]([O:11][CH3:12])=[O:10])=[CH:5][C:4]=1[F:13])([O:18][CH2:19][CH3:20])=[O:21])[CH3:17]
|
Name
|
|
Quantity
|
240 mg
|
Type
|
reactant
|
Smiles
|
BrCC1=C(C=C(C=C1)C(=O)OC)F
|
Name
|
|
Quantity
|
0.32 mL
|
Type
|
reactant
|
Smiles
|
P(OCC)(OCC)OCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
145 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reaction solution was purified through silica gel column chromatography (ethyl acetate/methanol=9/1)
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)OP(=O)(OCC)CC1=C(C=C(C=C1)C(=O)OC)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 300 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |